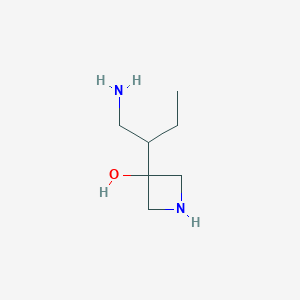

3-(1-Aminobutan-2-yl)azetidin-3-ol

Description

Properties

Molecular Formula |

C7H16N2O |

|---|---|

Molecular Weight |

144.21 g/mol |

IUPAC Name |

3-(1-aminobutan-2-yl)azetidin-3-ol |

InChI |

InChI=1S/C7H16N2O/c1-2-6(3-8)7(10)4-9-5-7/h6,9-10H,2-5,8H2,1H3 |

InChI Key |

BQPHLYTYBPOTAI-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CN)C1(CNC1)O |

Origin of Product |

United States |

Synthetic Strategies for the Azetidine Core

Classical Approaches to Azetidine (B1206935) Ring Formation

Traditional methods for constructing the azetidine ring have been foundational in heterocyclic chemistry. These approaches primarily rely on intramolecular cyclization and cycloaddition reactions.

Cyclization Reactions

Intramolecular cyclization is a common and direct method for forming the azetidine ring. acs.orgmagtech.com.cn This typically involves the reaction of a precursor molecule containing both a nucleophilic nitrogen atom and a suitable leaving group, leading to the formation of a C-N bond and ring closure. acs.orgmagtech.com.cn A classic example is the cyclization of 3-bromopropylamine (B98683) using a base like potassium hydroxide. orgsyn.org Another well-established method is the intramolecular nucleophilic substitution of γ-amino alcohols or their derivatives. organic-chemistry.org For instance, the treatment of γ-haloamines or γ-hydroxyamines with a base can induce ring closure to yield the azetidine. rsc.org The efficiency of these reactions can be influenced by the nature of the leaving group and the reaction conditions. acs.org

A notable advancement in this area is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides, which provides a regioselective route to azetidines. nih.gov This method has been shown to be effective for a range of substrates, offering a modern twist on classical cyclization strategies. nih.gov

Cycloaddition Reactions

Cycloaddition reactions offer a powerful and convergent approach to the azetidine core by forming two new bonds in a single step. nih.govrsc.orgnih.gov The [2+2] cycloaddition, particularly the aza Paternò–Büchi reaction involving an imine and an alkene, is a prominent method for synthesizing functionalized azetidines. rsc.orgresearchgate.net This photochemical reaction can be performed both inter- and intramolecularly, providing access to complex azetidine scaffolds. rsc.orgspringernature.com However, challenges such as competing side reactions can limit its application. rsc.org

The Staudinger reaction, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is another cornerstone in the synthesis of 2-azetidinones (β-lactams), which can subsequently be reduced to azetidines. acs.orgmdpi.com This method is widely used due to the ready availability of the starting materials. acs.orgpageplace.de Variations of this reaction, including the use of in-situ generated ketenes from acyl chlorides, have expanded its scope. mdpi.com

Furthermore, [3+1] cycloaddition reactions have emerged as a viable strategy. For example, the copper-catalyzed reaction between imido-sulfur ylides and enoldiazoacetates provides an enantioselective route to 2-azetines, which can be reduced to azetidines. nih.gov

Modern Methodologies for Azetidine Synthesis

Ring Contraction Approaches

Ring contraction of five-membered heterocycles provides an alternative pathway to the strained azetidine ring. magtech.com.cnnih.govacs.org A notable example is the one-pot nucleophilic addition–ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov This method allows for the incorporation of various nucleophiles, such as alcohols and anilines, into the resulting α-carbonylated N-sulfonylazetidines. acs.orgnih.gov The starting α-bromopyrrolidinones can be readily prepared from inexpensive N-sulfonyl-2-pyrrolidinone derivatives. acs.org The mechanism involves the opening of the pyrrolidinone ring by a nucleophile, followed by an intramolecular SN2 reaction to form the azetidine ring. rsc.org

Reductive Cyclization and Aminolysis Reactions

Reductive cyclization methods offer a direct route to azetidines from acyclic precursors. For instance, the electroreductive intramolecular cross-coupling of imines with alkoxycarbonyl compounds has been used to synthesize azetidin-2-ones. acs.org More recently, the development of catalytic methods has gained prominence.

Intramolecular aminolysis of epoxides presents a powerful strategy for constructing the azetidine ring with control over stereochemistry. nih.govnih.govfrontiersin.org Lanthanide(III) triflates, such as La(OTf)3, have been shown to be excellent catalysts for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines, affording azetidines in high yields. nih.govnih.govfrontiersin.org This reaction tolerates a variety of functional groups and proceeds with high regioselectivity. nih.govnih.govfrontiersin.org The intramolecular aminolysis of 3,4-epoxy sulfonamides is another related approach. researchgate.net

C-H Activation and Functionalization Strategies

The direct functionalization of C-H bonds has emerged as a powerful tool in organic synthesis, and its application to azetidine synthesis is a significant modern development. rsc.orgnih.gov Palladium-catalyzed intramolecular C(sp³)–H amination has been successfully employed to construct functionalized azetidines. rsc.orgrsc.orgacs.org This approach involves the formation of a C-N bond through the activation of a typically unreactive C-H bond, offering a highly efficient and atom-economical route to the azetidine core. rsc.orgrsc.org These methods often exhibit excellent functional group tolerance. rsc.org

Furthermore, sequential Cβ–H/Cα–C activation of alkyl carboxylic acids has been utilized in the synthesis of complex azetidine-containing molecules with potential biological activity. nih.gov This strategy allows for the late-stage diversification of the azetidine scaffold. nih.gov

Metal-Catalyzed Processes

Metal-catalyzed reactions have emerged as powerful tools for the synthesis of azetidines, offering high efficiency, selectivity, and functional group tolerance. pageplace.de Various transition metals, including copper, palladium, and rhodium, as well as lanthanides, have been successfully employed to catalyze the formation of the azetidine ring through diverse mechanistic pathways.

Copper catalysis has proven to be a versatile and economical approach for azetidine synthesis. These reactions often proceed under mild conditions and exhibit broad substrate scope.

One notable copper-catalyzed method involves the multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides. acs.orgacs.orgorganic-chemistry.org This reaction proceeds efficiently to produce 2-(sulfonylimino)-4-(alkylimino)azetidines. The proposed mechanism involves the initial copper-catalyzed reaction between the alkyne and the sulfonyl azide (B81097) to form a triazole intermediate, which then extrudes nitrogen to generate a ketenimine that undergoes a [2+2] cycloaddition with the carbodiimide. acs.org

Another significant advancement is the copper-catalyzed photoinduced anti-Baldwin radical cyclization of ynamides. nih.govnih.gov This method allows for a 4-exo-dig cyclization, which is typically disfavored, to proceed with high regioselectivity under visible light irradiation. nih.govnih.gov The use of a heteroleptic copper complex enables the smooth cyclization of a range of ynamides to the corresponding azetidines. nih.govnih.gov

Copper(I) catalysts have also been utilized in the skeletal rearrangement of O-propargylic oximes to afford azetidine nitrones. acs.org This cascade reaction involves a tandem pageplace.deacs.org-rearrangement and 4π-electrocyclization. acs.org Furthermore, a dual copper/photoredox catalysis system has been developed for the allylation of azabicyclo[1.1.0]butanes, providing access to functionalized azetidines through a strain-release functionalization strategy. thieme-connect.de

| Copper-Catalyzed Reaction | Starting Materials | Product | Key Features |

| Multicomponent Reaction | Terminal alkynes, Sulfonyl azides, Carbodiimides | 2-(sulfonylimino)-4-(alkylimino)azetidines | Mild conditions, high efficiency. acs.orgacs.orgorganic-chemistry.org |

| Photoinduced Radical Cyclization | Ynamides | Substituted azetidines | Anti-Baldwin 4-exo-dig cyclization, visible light. nih.govnih.gov |

| Skeletal Rearrangement | O-propargylic oximes | Azetidine nitrones | Tandem pageplace.deacs.org-rearrangement and 4π-electrocyclization. acs.org |

| Dual Catalysis Allylation | Azabicyclo[1.1.0]butanes, Allylic sources | Functionalized azetidines | Strain-release functionalization. thieme-connect.de |

Palladium catalysis has been instrumental in the development of novel strategies for azetidine synthesis, particularly through C-H activation and intramolecular amination reactions.

A highly efficient method for the synthesis of azetidines involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds at the γ-position of picolinamide (B142947) (PA) protected amine substrates. organic-chemistry.orgacs.org This transformation proceeds via a proposed Pd(II)/Pd(IV) catalytic cycle and allows for the formation of azetidines with high diastereoselectivity from readily available starting materials. organic-chemistry.org The reaction features low catalyst loading and the use of inexpensive reagents. organic-chemistry.orgacs.org

Palladium catalysis has also been employed in the stereospecific, directed C(sp³)–H arylation of azetidines at the C3 position, providing access to stereochemically defined and synthetically valuable building blocks. acs.org Furthermore, palladium-catalyzed cycloaddition reactions of azetidines with carbodiimides have been shown to be both regiospecific and stereospecific. acs.org A palladium-catalyzed intramolecular aza-Wacker-type cyclization of vinyl cyclopropanecarboxamides has also been developed to access conformationally restricted aza[3.1.0]bicycles. nih.gov

| Palladium-Catalyzed Reaction | Starting Materials | Product | Key Features |

| Intramolecular C-H Amination | Picolinamide-protected amines | Substituted azetidines | Activation of unactivated C(sp³)–H bonds, high diastereoselectivity. organic-chemistry.orgacs.org |

| Directed C-H Arylation | Azetidines, Aryl iodides | C3-arylated azetidines | Stereospecific, provides access to complex scaffolds. acs.org |

| Cycloaddition | Azetidines, Carbodiimides | Fused heterocyclic systems | Regiospecific and stereospecific. acs.org |

| Aza-Wacker-type Cyclization | Vinyl cyclopropanecarboxamides | Aza[3.1.0]bicycles | Intramolecular oxidative amidation. nih.gov |

Rhodium catalysts have enabled unique transformations for the synthesis of azetidines, often involving carbene or nitrene intermediates.

One prominent example is the rhodium-catalyzed carbene insertion into an N-H bond of a diazoketone derived from an amino acid. acs.org This intramolecular reaction is a key step in the synthesis of functionalized azetidinones. acs.org Rhodium-catalyzed C-H amination has also been utilized in the preparation of substituted azetidines. nsf.gov This method allows for the selective, intermolecular C-H amination of bromoalkanes, followed by intramolecular cyclization to form the azetidine ring. nsf.gov The stereospecificity of rhodium-catalyzed C-H amination allows for the synthesis of optically active cyclic amines. nsf.gov

Lanthanide catalysts, particularly lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have been shown to be effective in promoting the synthesis of azetidines through the intramolecular aminolysis of epoxides. nih.govfrontiersin.orgelsevierpure.com

This method involves the La(OTf)₃-catalyzed regioselective intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org The reaction proceeds in high yields and tolerates a variety of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.orgelsevierpure.com Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate and/or product influences the regioselectivity of the epoxide ring-opening. nih.govfrontiersin.org

| Catalyst | Substrate | Reaction Type | Yield |

| La(OTf)₃ | cis-3,4-epoxy amine | Intramolecular aminolysis | High nih.govfrontiersin.org |

Photochemical Approaches to Azetidine Nitrones and Related Structures

Photochemical reactions offer a distinct approach to the synthesis of strained ring systems like azetidines, often proceeding through pathways not easily accessible by thermal methods.

The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is a classic photochemical method for constructing the azetidine ring. rsc.org Recent advancements have utilized visible light-mediated aza Paternò-Büchi reactions for the scalable synthesis of azetidines with varying regio- and stereochemistry. chemrxiv.org For instance, the intermolecular [2+2] photocycloaddition of 2-isoxazoline-3-carboxylates with alkenes, promoted by an iridium(III) photocatalyst under blue light, yields functionalized azetidines. rsc.org

Continuous flow photochemistry has been applied to the 4π-electrocyclization of 1,2-dihydropyridines to synthesize Dewar heterocycles containing an azetidine ring. nottingham.ac.uk This method allows for high productivity and provides access to novel spirocyclic azetidines. nottingham.ac.uk

| Photochemical Method | Reactants | Product Type | Key Features |

| Aza Paternò-Büchi Reaction | 2-Isoxazoline-3-carboxylates, Alkenes | Functionalized azetidines | Visible light-mediated, scalable. rsc.orgchemrxiv.org |

| 4π-Electrocyclization | 1,2-Dihydropyridines | Dewar heterocycles (azetidine-containing) | Continuous flow, high productivity. nottingham.ac.uk |

Multicomponent Reactions Leading to Azetidine Systems

Multicomponent reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a complex product that incorporates all or most of the atoms of the starting materials. acs.org MCRs are particularly valuable for generating molecular diversity and have been successfully applied to the synthesis of azetidine derivatives. nih.gov

As previously mentioned, a copper-catalyzed MCR of terminal alkynes, sulfonyl azides, and carbodiimides provides a straightforward route to 2-(sulfonylimino)-4-(alkylimino)azetidines. acs.orgorganic-chemistry.org

Another innovative MCR involves a pageplace.denih.gov-Brook rearrangement/strain-release-driven anion relay sequence starting from azabicyclo[1.1.0]butyl-lithium. nih.gov This strategy allows for the modular synthesis of 1,3,3-trisubstituted azetidines by the sequential addition of three different electrophilic coupling partners. nih.gov The high reactivity is driven by the strain release of the azabicyclo[1.1.0]butane core. nih.gov

The Ugi four-center three-component reaction (U-4C-3CR) has also been adapted for the synthesis of azetidinones. acs.org Variations of this reaction using β-keto acids or β-amino acids as bifunctional reagents can lead to libraries of mono- and polycyclic azetidinones. acs.org

| Multicomponent Reaction | Components | Product | Key Features |

| Copper-Catalyzed MCR | Terminal alkyne, Sulfonyl azide, Carbodiimide | 2,4-Diiminoazetidine | High efficiency, mild conditions. acs.orgorganic-chemistry.org |

| Strain-Release MCR | Azabicyclo[1.1.0]butyl-lithium, 3 Electrophiles | 1,3,3-Trisubstituted azetidine | Modular, diversity-oriented synthesis. nih.gov |

| Ugi-type MCR | Amine, Carbonyl, Isocyanide, β-Keto/Amino acid | Azetidinone | Convergent synthesis of β-lactams. acs.org |

Stereoselective Synthesis of 3 1 Aminobutan 2 Yl Azetidin 3 Ol and Analogues

General Principles of Stereoselective Azetidine (B1206935) Synthesis

The construction of the strained azetidine ring is often challenging due to the inherent ring strain. nih.govacs.org However, a variety of synthetic methods have been developed to overcome this hurdle. The most common approach involves the intramolecular cyclization of a preformed chain via nucleophilic displacement of a leaving group by a nitrogen nucleophile. acs.org The success of this cyclization often competes with elimination reactions, a factor that must be carefully managed. acs.org

Alternative strategies include:

Reduction of β-lactams (azetidin-2-ones): This is a widely used method due to the ready availability of β-lactams. The reduction can be achieved with reagents like diborane, lithium aluminum hydride, or alanes, and importantly, the stereochemistry of the ring substituents is typically retained during the process. acs.org

Photochemical cyclization: The Yang cyclization, an intramolecular reaction of aminoketones, can lead to the formation of azetidinols. acs.org

[2+2] Cycloadditions: Photocycloaddition reactions, such as the aza-Paterno-Büchi reaction, can form the azetidine ring from appropriate precursors. rsc.org

Ring expansion and contraction reactions: While less common, these methods can also provide access to the azetidine core. rsc.org

Intramolecular aminolysis of epoxides: Lanthanide triflates, such as La(OTf)₃, can catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to yield azetidines. frontiersin.orgnih.gov

The choice of synthetic route is often dictated by the desired substitution pattern and stereochemistry of the final azetidine product. For instance, the synthesis of 2-arylazetidines can be achieved with high regio- and diastereoselectivity through a scalable two-step method. acs.org

Asymmetric Induction Strategies

To synthesize a specific enantiomer of a chiral azetidine, asymmetric induction strategies are employed. These methods introduce chirality into the molecule in a controlled manner, leading to an excess of one enantiomer over the other. The primary strategies for achieving this include the use of chiral auxiliaries, chiral catalysts, and chiral pool synthesis. numberanalytics.com

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. numberanalytics.comwikipedia.org This approach typically involves three steps: covalent attachment of the auxiliary to the substrate, a diastereoselective transformation, and subsequent removal of the auxiliary. wikipedia.org

Key features of chiral auxiliary-mediated synthesis:

High Stereoselectivity: Chiral auxiliaries can induce high levels of stereocontrol in a variety of reactions. numberanalytics.com

Versatility: This method is applicable to a wide range of transformations. wikipedia.org

Separation of Diastereomers: The products of auxiliary-directed reactions are diastereomers, which are often easier to separate than enantiomers. wikipedia.org

Commonly used chiral auxiliaries include oxazolidinones, camphorsultam, and pseudoephedrine. wikipedia.org For instance, Evans' oxazolidinone auxiliaries are widely used in asymmetric alkylation and aldol (B89426) reactions to set stereocenters with high fidelity. wikipedia.org In the context of azetidine synthesis, chiral tert-butanesulfinamides have been effectively used for the preparation of enantioenriched C2-substituted azetidines. acs.org

Chiral catalysts create a chiral environment around the reactants, favoring the formation of one enantiomer over the other. researchgate.net This approach is highly efficient as a small amount of the catalyst can generate a large quantity of the desired product.

Examples of chiral catalyst-mediated reactions in azetidine synthesis include:

Asymmetric Hydrogenation: Chiral ruthenium complexes can be used for the asymmetric hydrogenation of prochiral azetinyl-carboxylic acids to produce enantioenriched azetidine carboxylic acids. acs.org

Copper-Catalyzed Reactions: Chiral copper complexes have been employed in the asymmetric Kinugasa/aryl C-C coupling cascade to synthesize chiral spiro[azetidine-3,3'-indoline]-2,2'-diones with high enantioselectivity. nih.gov Similarly, copper-catalyzed boryl allylation of azetines can provide access to chiral 2,3-disubstituted azetidines. nih.gov

Organocatalysis: Chiral secondary amines, such as those derived from azetidine carboxylic acid, can catalyze asymmetric aldol and amination reactions. researchgate.net Chiral phosphoric acids have also been used for the kinetic resolution of N-acyl-azetidines. rsc.org

The development of new chiral ligands and catalysts is an active area of research, continually expanding the scope and efficiency of asymmetric azetidine synthesis. researchgate.net

Chiral pool synthesis utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.govslideshare.net These natural products, such as amino acids, carbohydrates, and terpenes, possess inherent chirality that can be transferred to the target molecule.

Advantages of chiral pool synthesis:

Cost-Effective: Utilizes cheap and abundant starting materials. nih.gov

Predictable Stereochemistry: The absolute configuration of the product is often directly related to that of the starting material.

For the synthesis of chiral azetidines, amino acids are a particularly useful chiral pool. nih.gov For example, (S)-azetidinecarboxylic acid can be used as a starting material to derive other chiral azetidine-based compounds. researchgate.net Similarly, enantiopure amino alcohols derived from amino acids can be used to prepare chiral non-racemic azetidines. nih.gov The synthesis of both enantiomers of N-protected 1,2-diazetidine-3-carboxylic acid has been achieved starting from homochiral glycidol (B123203). rsc.org

Control of Diastereoselectivity in 3-Substituted Azetidines

When a molecule contains multiple stereocenters, controlling the relative stereochemistry between them (diastereoselectivity) is crucial. In the synthesis of 3-substituted azetidines, such as 3-(1-aminobutan-2-yl)azetidin-3-ol, there are stereocenters both on the ring and on the substituent that need to be controlled.

The diastereoselectivity of azetidine formation can be influenced by several factors:

Nature of Substituents: The steric and electronic properties of substituents on the forming ring can direct the stereochemical outcome. For instance, in the photochemical cyclization of N-(ω-oxo-ω-phenylalkyl)-substituted imidazolidinones, N-benzyl derivatives led to a single diastereoisomer. acs.org

Reaction Conditions: The choice of reagents, solvents, and temperature can significantly impact the diastereomeric ratio of the products.

Substrate Control: Existing stereocenters in the starting material can direct the formation of new stereocenters. This is a key principle in diastereospecific approaches.

Recent methods have demonstrated excellent diastereoselectivity in the synthesis of highly substituted azetidines through the cycloaddition and nucleophilic addition reactions of azetidine nitrones. nih.gov Hydrogenation of chiral 2-alkylideneazetidines has also been shown to proceed with good to excellent levels of diastereoselectivity, favoring the cis isomers. nih.gov

A diastereospecific reaction is one in which the stereochemistry of the starting material dictates the stereochemistry of the product. This provides a powerful tool for synthesizing a specific diastereomer.

An example of a diastereospecific approach is the synthesis of enantiomerically pure polysubstituted azetidines from 1,3-amino alcohols that already possess three chiral centers. acs.org The stereochemistry of these starting materials is preserved during the cyclization to form the azetidine ring. Similarly, a diastereospecific method for preparing 2-arylazetidines has been developed where the stereochemistry of the final product is controlled by the starting materials. acs.org

The stereospecific synthesis of orthogonally protected (R)- and (S)-1,2-diazetidine-3-carboxylic acid derivatives from homochiral glycidol also highlights this principle, where the chirality of the starting epoxide determines the final stereochemistry of the azetidine ring. rsc.org

Stereochemical Assignment Methodologies

The unambiguous determination of the relative and absolute stereochemistry of azetidine derivatives is critical for establishing structure-activity relationships. Several powerful analytical techniques are routinely employed for this purpose.

X-ray Crystallography: Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a molecule, providing unequivocal proof of both relative and absolute stereochemistry. acs.orgnih.gov For azetidine derivatives that can be crystallized, this technique provides precise bond lengths, angles, and the spatial arrangement of all atoms. For instance, the absolute configurations of diastereomeric 3-amino-4-substituted-2-azetidinones have been successfully ascertained using X-ray crystallography, which then allows for the assignment of configurations to analogous molecules by correlation. acs.org Similarly, the trans stereochemistry of a diol precursor to a chiral azetidin-3-one (B1332698) was confirmed by X-ray diffraction studies. nih.gov The technique has also been applied to analyze enzymes that process azetidine rings, such as L-azetidine-2-carboxylate hydrolase, giving insights into substrate recognition. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is an indispensable tool for elucidating the stereochemistry of organic molecules in solution. wordpress.com For azetidine rings, several NMR parameters are particularly informative.

Coupling Constants (J-values): The magnitude of the coupling constants between protons on the azetidine ring can provide valuable information about their dihedral angles and, consequently, the ring's conformation and the relative stereochemistry of its substituents. Geminal coupling constants for protons at the 2- and 4-positions of the azetidine ring are typically in the range of -5.85 to -7.2 Hz, while those for the 3-protons are around -10.0 Hz. adelaide.edu.au Variations in these values can be interpreted in terms of the probable conformations of the azetidine ring. adelaide.edu.au

Nuclear Overhauser Effect (NOE): The Nuclear Overhauser Effect (NOE) is a through-space interaction between nuclei that are in close spatial proximity (typically <5 Å). wordpress.com In 2D NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy), cross-peaks indicate which protons are close to each other. This is extremely useful for determining the relative configuration of substituents on the rigid azetidine scaffold. wordpress.com For example, NOESY experiments have been used to discriminate between N-1 and N-2 regioisomers of azetidine derivatives formed via aza-Michael additions. mdpi.com

Chemical Shifts: The chemical shifts of protons and carbons are sensitive to their electronic and steric environment. Diastereotopic protons in a chiral molecule will have different chemical shifts, and analyzing these differences can provide clues about the molecule's stereochemistry. wordpress.com

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a crucial technique for determining the enantiomeric purity (enantiomeric excess, or ee) of a chiral compound. By using a chiral stationary phase, the enantiomers of a compound can be separated and quantified, which is essential for assessing the success of an enantioselective synthesis. acs.org

Enantioselective Formation of Azetidine Amino Alcohol Derivatives

The development of methods for the enantioselective synthesis of azetidine amino alcohols and related derivatives is an active area of research, driven by the importance of these scaffolds in drug discovery. Key strategies include metal-catalyzed reactions, organocatalysis, and biocatalysis.

Metal-Catalyzed Asymmetric Synthesis: Transition metal complexes with chiral ligands are powerful catalysts for a wide range of enantioselective transformations.

Ruthenium-Catalyzed Hydrogenation: Chiral ruthenium complexes have been effectively used for the asymmetric hydrogenation of prochiral azetinyl-carboxylic acids. This method provides access to enantioenriched 2-azetidinecarboxylic acids with good to excellent enantiomeric ratios. acs.org The choice of substituents on the substrate can influence the enantioselectivity, as shown in the table below. acs.org

| Substrate Substituent (Ar) | Catalyst System | Product Enantiomeric Ratio (er) | Yield (%) |

| Phenyl | Ru(OAc)₂/(S)-MeO-BIPHEP | 94:6 | 96 |

| 4-Methoxyphenyl | Ru(OAc)₂/(S)-MeO-BIPHEP | 92:8 | 91 |

| 4-Chlorophenyl | Ru(OAc)₂/(S)-MeO-BIPHEP | 94:6 | 95 |

| Dibenzothiophenyl | Ru(OAc)₂/(S)-MeO-BIPHEP | 93:7 | 74 |

| Ethyl | Ru(OAc)₂/(S)-MeO-BIPHEP | 87:13 | 91 |

| Data from a study on asymmetric hydrogenation of azetinylcarboxylic acids. acs.org |

Copper-Catalyzed Reactions: Chiral copper catalysts have been employed in various asymmetric reactions. For instance, a Cu(I) complex with the chiral ligand (S)-BINAP can catalyze the dynamic kinetic resolution of racemic aziridines, providing ring-opened products with high enantioselectivity (up to 99% ee) that can serve as precursors for other chiral nitrogen-containing heterocycles. acs.org Furthermore, chiral Cu(II) complexes derived from amino alcohols are effective catalysts for the asymmetric aza-Henry reaction, yielding products with excellent enantioselectivity (>99% ee) that are precursors to chiral diamines. rsc.org

Gold-Catalyzed Cyclization: A practical synthesis of chiral azetidin-3-ones has been developed using a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov The chirality is introduced from readily accessible chiral sulfinamides (Ellman's auxiliary), leading to the formation of the azetidine ring with high stereoselectivity. nih.gov

Organocatalysis: The use of small, chiral organic molecules as catalysts has emerged as a powerful strategy in asymmetric synthesis. For the formation of chiral azetidines, L-proline has been used to catalyze the condensation of aldehydes and anilines, which, after further steps, leads to the enantioselective synthesis of 1,2,3-trisubstituted azetidines. rsc.org Another example involves the use of chiral amine organocatalysts, such as β-isocupreidine, in the aza-Morita–Baylis–Hillman reaction to afford functionalized chiral azetidines. rsc.org

Biocatalysis: Enzymes offer unparalleled stereoselectivity and operate under mild reaction conditions. Engineered amine dehydrogenases (AmDHs) have been developed for the asymmetric reductive amination of α-hydroxy ketones, providing a direct and efficient route to chiral amino alcohols. nih.gov This biocatalytic approach uses ammonia (B1221849) as the amino donor and can achieve very high enantioselectivity (>99% ee) and conversions, making it a highly attractive method for producing enantiopure building blocks for pharmaceuticals. nih.govmdpi.com

| Enzyme | Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) |

| Engineered AmDH | 1-Hydroxy-2-butanone | (S)-1-Amino-2-butanol | >99 | >99 |

| Engineered AmDH | 1-Hydroxy-3-methyl-2-butanone | (S)-1-Amino-3-methyl-2-butanol | >99 | >99 |

| Engineered AmDH | 1-Hydroxy-2-pentanone | (S)-1-Amino-2-pentanol | >99 | >99 |

| Data from a study on the biosynthesis of chiral amino alcohols using an engineered amine dehydrogenase. nih.gov |

Reaction Mechanisms and Mechanistic Studies

Proposed Pathways for Azetidine (B1206935) Ring Formation

The construction of the four-membered azetidine ring can be achieved through several synthetic strategies, each with distinct mechanistic pathways. magtech.com.cn Key approaches include intramolecular cyclizations, cycloadditions, and strain-release homologations.

Intramolecular Cyclization: A prevalent method for forming the azetidine ring is through the intramolecular cyclization of γ-amino alcohols or their derivatives. acs.org For instance, the cyclization of γ-amino alcohols mediated by reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) proceeds to form the azetidine ring efficiently. acs.org Another pathway involves the intramolecular aminolysis of cis-3,4-epoxy amines, often catalyzed by Lewis acids such as Lanthanum(III) triflate (La(OTf)₃). nih.govfrontiersin.org This reaction proceeds via a 4-exo-tet ring closure. Palladium-catalyzed intramolecular C-H amination represents a more modern approach, where a picolinamide-protected amine undergoes cyclization. The mechanism is proposed to involve a Pd(IV) intermediate, which, after reductive elimination, forms the azetidine ring. rsc.org

[2+2] Photocycloaddition (Aza Paternò–Büchi Reaction): The aza Paternò–Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, providing a direct route to the azetidine skeleton. rsc.orgrsc.orgresearchgate.net The reaction can be initiated by direct UV irradiation or through the use of a triplet sensitizer. rsc.orgresearchgate.net Mechanistically, the reaction can proceed through either an excited singlet state of the imine, leading to a concerted or stepwise pathway via an exciplex, or through a triplet state, which typically involves the formation of a 1,4-biradical intermediate. researchgate.netbeilstein-journals.org The specific excited state involved often depends on the substrate and reaction conditions. researchgate.net

Strain-Release Driven Synthesis: Highly strained molecules, particularly azabicyclo[1.1.0]butane (ABB), serve as potent precursors for azetidine synthesis. acs.orgnih.gov The significant ring strain in ABB drives reactions that lead to the formation of functionalized azetidines. acs.orgnih.gov One such pathway involves the generation of azabicyclo[1.1.0]butyl lithium, which can then react with electrophiles like boronic esters. acs.org The subsequent 1,2-migration and cleavage of the central C-N bond are driven by the release of ring strain, yielding a substituted azetidine. acs.org This method allows for a modular and stereospecific construction of the azetidine core. acs.orgnih.gov

| Pathway | Key Precursors | General Mechanism | Reference |

|---|---|---|---|

| Intramolecular Cyclization | γ-Amino alcohols, γ-Haloamines, Epoxy amines | Nucleophilic substitution (SN2) or Lewis-acid catalyzed ring opening followed by C-N bond formation. | acs.orgnih.govfrontiersin.org |

| Aza Paternò–Büchi Reaction | Imines, Alkenes | Photochemical [2+2] cycloaddition via excited singlet or triplet states. | rsc.orgresearchgate.net |

| Strain-Release Synthesis | Azabicyclo[1.1.0]butanes (ABB) | Ring-opening of a highly strained precursor by a nucleophile/electrophile pair. | acs.orgnih.govnih.gov |

| Palladium-Catalyzed C-H Amination | Picolinamide-protected amines | Intramolecular amination via a proposed Pd(IV) intermediate. | rsc.org |

Role of Intermediates in Azetidine Synthesis

The pathways leading to the azetidine ring are characterized by distinct reactive intermediates that dictate the course and outcome of the reaction.

In photochemical cycloadditions , the nature of the intermediate depends on the spin state of the excited imine. researchgate.net Reactions proceeding via a singlet excited state may involve a concerted transition state or a short-lived, sandwich-type exciplex, which can account for the stereospecificity observed in some cases. rsc.org In contrast, triplet-sensitized reactions generate a more stable 1,4-diradical intermediate . researchgate.netbeilstein-journals.org The subsequent ring closure of this diradical leads to the azetidine product, often as a mixture of diastereomers due to the stepwise nature of the process. rsc.org

Strain-release syntheses from azabicyclo[1.1.0]butane (ABB) involve unique intermediates. The process can be initiated by forming azabicyclo[1.1.0]butyl lithium , a highly reactive nucleophilic species. acs.org Reaction with boronic esters leads to an intermediate boronate complex . acs.org This complex does not spontaneously rearrange; it requires activation, such as N-protonation, to facilitate a 1,2-metalate rearrangement, which ultimately cleaves the central C–N bond to form the azetidinyl boronic ester. acs.org In other strain-release pathways, treatment of azabicyclo[1.1.0]butyl carbinols with activating agents can trigger a semipinacol rearrangement via carbocationic intermediates to yield keto-azetidines. nih.gov

Metal-catalyzed reactions feature organometallic intermediates. For example, the palladium-catalyzed intramolecular C(sp³)–H amination for azetidine synthesis is proposed to proceed through an octahedral Pd(IV) species . rsc.org This intermediate is generated from the oxidation of a Pd(II) complex, and subsequent reductive elimination from this Pd(IV) center forges the crucial C-N bond of the azetidine ring. rsc.org In cyclizations of γ-amino alcohols catalyzed by lanthanum triflate, a lanthanum-amine complex is believed to be the key intermediate that facilitates the intramolecular nucleophilic attack on the epoxide. nih.govfrontiersin.org

Finally, some ring-closure reactions, such as those proceeding from γ-haloamines, can involve zwitterionic intermediates , particularly when the reaction conditions promote the formation of charged species before the final ring-closing step. rsc.org

Stereochemical Outcomes and Transition State Analysis

The stereochemistry of the final azetidine product is a critical aspect of its synthesis, often controlled by the reaction mechanism and the nature of the transition state.

In the strain-release homologation of boronic esters with azabicyclo[1.1.0]butane, the reaction proceeds with complete stereospecificity. acs.org This high fidelity suggests a concerted rearrangement mechanism where the stereochemical information from the starting material is directly transferred to the product.

Cycloaddition reactions exhibit varied stereochemical outcomes. The aza Paternò–Büchi reaction, when proceeding through a singlet state exciplex, can be stereospecific. rsc.org However, when the reaction involves a triplet diradical intermediate, it often results in a mixture of endo and exo diastereomers, as the stepwise bond formation allows for bond rotation before ring closure. rsc.orgresearchgate.net

In intramolecular cyclizations , the existing stereocenters in the acyclic precursor often direct the stereochemical outcome. For instance, the cyclization of enantiopure cis-3,4-epoxy amines catalyzed by La(OTf)₃ leads to the corresponding cis-substituted azetidines. nih.govfrontiersin.org The stereochemistry is retained during the Sɴ2-like ring-opening of the epoxide by the tethered amine. Computational studies and transition state analysis have been employed to understand the regioselectivity of such reactions. Calculations have shown that for cis-epoxy amines complexed with a lanthanum catalyst, the transition state energy for the formation of the azetidine ring (4-exo cyclization) is significantly lower than that for the competing pyrrolidine (B122466) ring (5-endo cyclization), which aligns with experimental observations. nih.govfrontiersin.org

Transition state analysis is also crucial for understanding selectivity in reactions like the formation of cis-2,4-disubstituted azetidine-3-ones from the reaction of α-diazo ketones. The exclusive formation of the cis product is rationalized by a transition state model where the bulky metal catalyst and the alkyl group adopt an anti-conformation to minimize steric hindrance. acs.org Similarly, in enantioselective ring-opening reactions of azetidines catalyzed by chiral hydrogen-bond donors, computational models of the transition state reveal a network of noncovalent interactions between the catalyst and the substrate that stabilizes the transition state for one enantiomer over the other, thus explaining the basis for enantioinduction. acs.org

Strain-Release Processes in Azetidine Reactivity

The concept of ring strain is central to both the synthesis and reactivity of azetidines. The considerable strain energy inherent in the four-membered ring (approximately 26 kcal/mol) makes it significantly more reactive than its five- and six-membered counterparts, pyrrolidines and piperidines, yet more stable and easier to handle than three-membered aziridines. rsc.orgacs.org

The inherent strain of the azetidine ring itself is a key determinant of its own reactivity. This strain facilitates ring-opening reactions that might not occur in larger, less strained heterocycles. nih.govacs.org The activation of the ring, often by N-acylation, N-sulfonylation, or protonation, increases the electrophilicity of the ring carbons and makes the ring susceptible to nucleophilic attack, leading to cleavage of a C-N or C-C bond. magtech.com.cn This reactivity, driven by the relief of ring strain upon opening, is a cornerstone of the functionalization of pre-formed azetidine rings.

Ring Opening and Expansion Reactions of Azetidines as Mechanistic Probes

The study of ring-opening and expansion reactions of azetidines serves as a powerful tool for probing reaction mechanisms, understanding electronic and steric effects, and elucidating the stability of intermediates.

Nucleophilic Ring Opening: The regioselectivity of nucleophilic ring-opening provides significant mechanistic insight. magtech.com.cn Azetidines typically require activation, for example, by conversion to an azetidinium salt or through the use of a Lewis acid, to undergo ring-opening. magtech.com.cn The site of nucleophilic attack is highly dependent on the substituents on the ring. magtech.com.cn

Electronic Effects: For azetidines with substituents at the 2-position that can stabilize a positive charge (e.g., aryl, vinyl), nucleophilic attack predominantly occurs at the C2 carbon, cleaving the C2-N bond. This is because the transition state has significant carbocationic character, which is stabilized by conjugation. magtech.com.cn

Steric Effects: In contrast, for 2-alkylazetidines, sterically demanding nucleophiles tend to attack the less substituted C4 carbon, indicating that steric hindrance can override electronic preferences. magtech.com.cn

Studying these reactions, including their stereochemical outcomes (e.g., inversion of configuration in Sɴ2-type openings), helps to map the electronic landscape of the ring and understand the balance of forces that control reactivity. acs.org Intramolecular ring-opening reactions have also been observed, where a pendant nucleophile attacks the activated azetidine ring. The rate and outcome of such reactions provide information on the proximity and conformational requirements for intramolecular processes. nih.govacs.org

Ring Expansion and Contraction: Ring expansion reactions, where azetidines are converted into larger heterocycles like pyrrolidines or piperidines, are also mechanistically informative. magtech.com.cn Conversely, the formation of azetidines via the ring contraction of five-membered rings, such as pyrrolidinones, has been reported. acs.orgrsc.org These rearrangements often proceed through specific intermediates, such as π-allyl palladium complexes in the case of palladium-catalyzed ring contractions. acs.org The study of these transformations and their stereochemical course can reveal details about the stability and reactivity of proposed intermediates. For example, the observation that two different diastereomeric starting materials converge to the same product mixture in a ring contraction suggests the presence of a fast epimerizing intermediate. acs.org

| Reaction Type | Controlling Factor | Mechanistic Probe | Typical Outcome | Reference |

|---|---|---|---|---|

| Nucleophilic Opening (2-Arylazetidine) | Electronic Effect | Regioselectivity | Attack at the C2 position (benzylic) due to transition state stabilization. | magtech.com.cn |

| Nucleophilic Opening (2-Alkylazetidine) | Steric Hindrance | Regioselectivity | Attack at the less substituted C4 position with bulky nucleophiles. | magtech.com.cn |

| Enantioselective Opening | Catalyst-Substrate Interaction | Enantiomeric Excess (ee) | High ee achieved through stabilization of one enantiomer's transition state by a chiral catalyst. | acs.org |

| Intramolecular Decomposition | Proximity/Geometry | Reaction Rate/Products | Formation of bicyclic products; rate depends on linker length and pH (activation). | nih.govacs.org |

| Ring Contraction (of vinyl-pyrrolidinones) | Intermediate Stability | Diastereoselectivity | Epimerization via a π-allyl palladium intermediate leads to a common product mixture. | acs.org |

Advanced Characterization Methodologies for 3 1 Aminobutan 2 Yl Azetidin 3 Ol Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-(1-Aminobutan-2-yl)azetidin-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required to assign all proton (¹H) and carbon (¹³C) signals and to elucidate the connectivity and stereochemistry of the molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum would provide initial information on the number of different proton environments and their multiplicities (splitting patterns), which arise from spin-spin coupling with neighboring protons. The integration of these signals would indicate the relative number of protons in each environment. The ¹³C NMR spectrum, often acquired with proton decoupling, would show the number of unique carbon atoms. The chemical shifts in both spectra are indicative of the electronic environment of the nuclei, providing clues about the presence of the azetidine (B1206935) ring, the alcohol, and the amine functional groups.

2D NMR: To definitively connect the atoms within the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would be crucial for tracing the proton-proton connectivities within the aminobutane side chain and the azetidine ring. orientjchem.org

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. sigmaaldrich.com This allows for the unambiguous assignment of which protons are bonded to which carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sigmaaldrich.com HMBC is critical for establishing the connectivity between different fragments of the molecule, for instance, connecting the aminobutane side chain to the azetidine ring at the C3 position.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly useful for determining stereochemistry and conformation.

A hypothetical table of expected ¹H and ¹³C NMR shifts for this compound is presented below, based on typical values for similar functional groups.

| Atom Number | ¹H Chemical Shift (ppm) (Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) |

| Azetidine Ring | ||

| 2 | ~3.5-4.0 (m) | ~50-60 |

| 3 | - | ~70-80 (due to -OH) |

| 4 | ~3.5-4.0 (m) | ~50-60 |

| Aminobutane Chain | ||

| 1' | ~2.8-3.2 (m) | ~40-50 |

| 2' | ~1.5-2.0 (m) | ~30-40 |

| 3' | ~1.2-1.6 (m) | ~15-25 |

| 4' | ~0.8-1.0 (t, J=7) | ~10-15 |

| Functional Groups | ||

| OH | (broad s) | - |

| NH | (broad s) | - |

| NH₂ | (broad s) | - |

The Nuclear Overhauser Effect (NOE) is a phenomenon where the spin polarization of one nucleus affects the spin polarization of a spatially proximate nucleus. In a NOESY experiment, cross-peaks are observed between protons that are close in space (typically < 5 Å). For this compound, which has stereocenters at C2 of the butane (B89635) chain and potentially at C3 of the azetidine ring (depending on the substitution), NOE data is crucial for determining the relative stereochemistry.

For instance, irradiation of the proton at C2' of the butane chain would show NOE enhancements to specific protons on the azetidine ring. The pattern of these enhancements would help to define the spatial orientation of the aminobutane substituent relative to the azetidine ring.

The magnitude of the three-bond proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. mdpi.com By carefully analyzing the coupling constants observed in the high-resolution ¹H NMR spectrum, it is possible to gain insights into the preferred conformation of the molecule, particularly the puckering of the azetidine ring and the rotamer populations of the aminobutane side chain. For example, the coupling constants between the protons on C2 and C4 of the azetidine ring can provide information about the ring's conformation. acs.org

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound. For this compound (C₇H₁₆N₂O), high-resolution mass spectrometry (HRMS) would be employed to confirm its molecular formula.

| Technique | Ionization Method | Expected [M+H]⁺ (monoisotopic) |

| HRMS | ESI (Electrospray Ionization) | 145.1335 |

The observation of a molecular ion peak with a mass-to-charge ratio (m/z) that corresponds to the calculated exact mass of the protonated molecule ([M+H]⁺) within a very narrow tolerance (typically < 5 ppm) provides strong evidence for the proposed molecular formula. The fragmentation pattern observed in the MS/MS spectrum would further corroborate the structure by showing the loss of specific fragments, such as the aminobutane side chain or water from the hydroxyl group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H, N-H, and C-N bonds.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Alcohol | O-H stretch | 3200-3600 (broad) |

| Amine | N-H stretch (primary) | 3300-3500 (two bands) |

| Amine | N-H stretch (secondary) | 3300-3500 (one band) |

| Alkane | C-H stretch | 2850-2960 |

| Amine | C-N stretch | 1000-1250 |

The presence of a broad band in the 3200-3600 cm⁻¹ region would be indicative of the hydroxyl group. medchemexpress.comacs.orgacs.org The N-H stretching vibrations of the primary and secondary amines would also appear in a similar region, but often as sharper peaks. acs.orgacs.org

X-ray Crystallography for Absolute Stereochemistry and Conformation

While NMR can provide information about the relative stereochemistry, X-ray crystallography is the definitive method for determining the absolute stereochemistry and the precise three-dimensional structure of a molecule in the solid state. This technique would be invaluable for this compound, especially if the compound can be synthesized as a single enantiomer and crystallized.

The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. This data allows for the calculation of the electron density map of the molecule, from which the positions of all atoms can be determined with high precision. This would unambiguously establish the absolute configuration at the stereocenters and provide detailed information about bond lengths, bond angles, and the conformation of the azetidine ring and the side chain in the crystalline state.

Computational and Theoretical Investigations

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are instrumental in understanding the three-dimensional structure and conformational dynamics of azetidine (B1206935) derivatives. For 3-(1-Aminobutan-2-yl)azetidin-3-ol, these simulations can elucidate the preferred spatial arrangements of the aminobutanyl and hydroxyl substituents on the strained four-membered ring.

MD simulations can be performed to study the behavior of the molecule in a simulated environment, such as a solvent, over time. researchgate.net These simulations track the positions and velocities of atoms, providing a dynamic picture of the molecule's flexibility and intermolecular interactions. For instance, a simulation could reveal the stability of hydrogen bonds formed between the amino and hydroxyl groups and solvent molecules. The root mean square deviation (RMSD) of atomic positions during a simulation indicates the stability of the molecule's conformation. researchgate.net A stable system will exhibit relatively small RMSD fluctuations over the simulation time.

Table 1: Representative Molecular Dynamics Simulation Parameters for an Azetidine Derivative

| Parameter | Value/Description |

| Simulation Time | 100 ns |

| Force Field | AMBER, CHARMM, or similar |

| Solvent Model | Explicit (e.g., TIP3P water) |

| Temperature | 300 K |

| Pressure | 1 atm |

| RMSD Fluctuation | < 2.0 Å (for stable conformations) |

This table presents typical parameters for an MD simulation of a small organic molecule like an azetidine derivative. The actual values would be determined during the setup of a specific computational experiment.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. researchgate.netacs.orgresearchgate.net These calculations provide information about the distribution of electrons within the molecule, which is fundamental to its reactivity.

Key parameters obtained from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MESP) map can also be calculated to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. mdpi.com For this compound, the nitrogen and oxygen atoms are expected to be nucleophilic centers.

Table 2: Calculated Electronic Properties of a Model Azetidine Derivative

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electrons; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest energy empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and kinetic stability. researchgate.net |

| Dipole Moment | 2.1 D | Measure of the overall polarity of the molecule. |

These values are illustrative for a substituted azetidine and would need to be specifically calculated for this compound using quantum chemical software.

Prediction of Reaction Pathways and Transition States

Computational methods are invaluable for predicting the most likely pathways for chemical reactions involving this compound. By calculating the energies of reactants, products, and potential transition states, chemists can determine the activation energy for a given reaction step and thus its feasibility. frontiersin.orgresearchgate.net

For example, in the synthesis of substituted azetidines, computational models can be used to compare different cyclization strategies. frontiersin.org The energy profile of a reaction can be mapped out, showing the energy changes as the reaction progresses from reactants to products through one or more transition states. The geometry of the transition state provides a snapshot of the molecular structure at the peak of the energy barrier, offering crucial insights into the reaction mechanism. frontiersin.org In the case of azetidine synthesis via intramolecular aminolysis of epoxy amines, calculations have shown that the energy of the transition state leading to the azetidine product can be lower than that for the formation of a competing pyrrolidine (B122466) product, explaining the observed regioselectivity. frontiersin.org

Conformational Analysis of Azetidine Derivatives

The four-membered azetidine ring is not planar and can adopt puckered conformations. The substituents on the ring significantly influence its conformational preferences. For this compound, the aminobutanyl and hydroxyl groups will have preferred orientations to minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.

Computational Tools for Catalyst Design and Substrate Prediction

The synthesis of complex molecules like this compound often relies on catalysis. Computational tools are increasingly used to design new catalysts and to predict which substrates will be effective for a particular catalytic reaction. thescience.devmit.edumit.edursc.org

In the context of azetidine synthesis, computational models have been developed to predict the success of photocatalytic reactions. thescience.devmit.edumit.edu By calculating properties such as the frontier orbital energies of potential reactants (e.g., alkenes and oximes), researchers can predict whether a reaction is likely to proceed and form the desired azetidine ring. thescience.devmit.edumit.edu These predictive models allow for the pre-screening of substrates, saving significant time and resources compared to a trial-and-error experimental approach. thescience.devmit.edu This computational approach can accelerate the discovery of new synthetic methodologies and expand the range of accessible azetidine derivatives. thescience.dev

Future Directions in Research on 3 1 Aminobutan 2 Yl Azetidin 3 Ol

Development of Novel and More Efficient Synthetic Routes

The synthesis of 3,3-disubstituted azetidines, particularly those with multiple stereocenters like 3-(1-aminobutan-2-yl)azetidin-3-ol, is a formidable challenge due to the inherent ring strain of the four-membered heterocycle. medwinpublishers.commedwinpublishers.com Current methodologies for constructing azetidine (B1206935) rings primarily rely on intramolecular cyclization and [2+2] cycloaddition reactions. medwinpublishers.commagtech.com.cn Future research will likely focus on developing more convergent and efficient routes to this specific target molecule.

Promising future strategies could involve:

Strain-Release Approaches: Leveraging the high ring strain of precursors like azabicyclo[1.1.0]butanes could provide a powerful method for the synthesis of functionalized azetidines. rsc.org The reaction of these strained systems with appropriate nucleophiles could forge the C-C bond of the aminobutane side chain in a single, stereocontrolled step.

Photocatalytic Methods: Visible-light-mediated photocatalysis has emerged as a mild and efficient tool for constructing complex molecular architectures. An intermolecular [2+2] photocycloaddition between a suitable alkene and an imine precursor, known as the aza Paternò-Büchi reaction, could be a key strategy for forming the azetidine core. rsc.orgresearchgate.net

C-H Activation/Functionalization: Direct functionalization of a pre-formed 3-hydroxyazetidine derivative via palladium-catalyzed C(sp³)–H amination represents another cutting-edge approach. rsc.org This would allow for the late-stage introduction of the aminobutane moiety, offering a more modular and flexible synthetic design.

Flow Chemistry: Continuous flow synthesis could offer significant advantages for the preparation of azetidine derivatives by enabling precise control over reaction parameters, improving safety when handling reactive intermediates, and facilitating scalability. ontosight.ai

A comparative table of potential future synthetic methodologies is presented below:

| Methodology | Potential Advantages | Key Challenges |

| Strain-Release Synthesis | High efficiency, potential for stereocontrol. | Availability and stability of highly strained precursors. |

| Photocatalysis (Aza Paternò-Büchi) | Mild reaction conditions, high functional group tolerance. | Control of regioselectivity and stereoselectivity. |

| C-H Activation | High atom economy, late-stage functionalization. | Directing group strategy, catalyst efficiency and selectivity. |

| Flow Chemistry | Enhanced safety, scalability, and reproducibility. | Initial setup costs and optimization of flow parameters. |

Exploration of New Asymmetric Synthesis Strategies

The presence of two adjacent stereocenters in this compound necessitates the development of sophisticated asymmetric synthetic methods to control its absolute and relative stereochemistry. The vicinal amino alcohol moiety is a common feature in many natural products and pharmaceuticals, and numerous stereoselective synthetic methods have been developed for its construction. rsc.orgresearchgate.net

Future research in this area will likely focus on adapting and refining these methods for the unique azetidine scaffold:

Substrate-Controlled Diastereoselective Reactions: Starting from an enantiopure azetidin-3-one (B1332698), the diastereoselective addition of a nucleophile to the carbonyl group could establish one of the stereocenters. Subsequent transformations to introduce the second stereocenter would rely on the directing effect of the existing chiral center.

Catalytic Asymmetric Synthesis:

Asymmetric Transfer Hydrogenation: Ruthenium-catalyzed asymmetric transfer hydrogenation of a suitable α-amino ketone precursor could be a highly effective method for the enantioselective synthesis of the chiral 1,2-amino alcohol moiety. nih.govacs.org

Copper-Catalyzed Boryl Allylation: A copper-catalyzed asymmetric boryl allylation of an azetine precursor could enable the simultaneous introduction of two functional groups with high stereocontrol, providing a rapid entry to chiral 2,3-disubstituted azetidines that could be further elaborated to the target compound. acs.org

Enolate-Imine Condensation: The asymmetric condensation of a chiral ester enolate with an appropriate imine is a powerful method for the synthesis of chiral β-lactams, which are precursors to azetidines. scispace.comacs.org Adapting this chemistry could provide a stereocontrolled route to the azetidine core.

The table below outlines potential asymmetric strategies:

| Asymmetric Strategy | Key Features | Potential Outcome for Target Compound |

| Asymmetric Transfer Hydrogenation | Utilizes chiral Ru catalysts for ketone reduction. | Enantioselective formation of the vicinal amino alcohol. |

| Copper-Catalyzed Boryl Allylation | Difunctionalization of azetines with high stereocontrol. | Rapid access to a chiral disubstituted azetidine intermediate. |

| Enolate-Imine Condensation | Forms chiral β-lactam precursors to azetidines. | Stereocontrolled construction of the azetidine ring. |

Advanced Computational Studies for Rational Design

Computational chemistry is an increasingly indispensable tool in modern chemical research, offering profound insights into reaction mechanisms, molecular properties, and spectroscopic data. cuny.edu For a novel compound like this compound, computational studies will be crucial for guiding synthetic efforts and predicting its behavior.

Future computational research directions include:

Quantum Chemical Calculations:

Reaction Pathway Modeling: Density Functional Theory (DFT) calculations can be employed to model the transition states and reaction profiles of potential synthetic routes, helping to predict their feasibility and optimize reaction conditions. thescience.dev

Spectroscopic Prediction: The accurate prediction of NMR chemical shifts and coupling constants using quantum chemical methods can be invaluable for the structural elucidation and stereochemical assignment of synthetic intermediates and the final product. bohrium.comgithub.ionmrdb.orgnmrdb.org This is particularly important for complex diastereomers.

Machine Learning in NMR Prediction: The application of machine learning algorithms trained on large datasets of experimental and calculated NMR data can provide rapid and accurate predictions, even for complex molecules where traditional DFT calculations may be computationally expensive. frontiersin.org

Conformational Analysis: Understanding the preferred three-dimensional conformations of the molecule is critical for predicting its biological activity. Computational methods can be used to explore the conformational landscape and identify low-energy conformers.

The following table summarizes the potential applications of computational chemistry:

| Computational Method | Application | Expected Insight |

| Density Functional Theory (DFT) | Reaction modeling and spectroscopic prediction. | Mechanistic understanding and structural confirmation. |

| Machine Learning (ML) | Rapid NMR spectra prediction. | High-throughput screening of potential structures. |

| Molecular Dynamics (MD) | Conformational analysis. | Understanding of molecular shape and flexibility. |

Role as Building Blocks in Complex Molecular Architectures

Azetidines are recognized as "privileged scaffolds" in medicinal chemistry due to their ability to impart favorable physicochemical properties, such as improved solubility and metabolic stability, to drug candidates. rsc.orgmdpi.com The unique 3,3-disubstituted pattern of this compound, combined with its inherent chirality and multiple functional groups, makes it an attractive building block for the synthesis of more complex and biologically active molecules. nih.govresearchgate.net

Future research will likely explore the use of this compound as a scaffold to create novel:

Peptidomimetics: The constrained azetidine ring can be incorporated into peptide sequences to induce specific secondary structures and enhance biological activity and stability. mdpi.com

Novel Chemical Probes and Drug Candidates: The primary amine and hydroxyl groups provide convenient handles for further functionalization, allowing for the attachment of pharmacophores, fluorescent tags, or other molecular entities. nih.gov The rigid azetidine core can serve to orient these appended groups in a well-defined three-dimensional space, which is crucial for optimizing interactions with biological targets.

Scaffolds for Combinatorial Chemistry: The modular nature of the proposed synthetic routes would allow for the creation of a library of analogues with diverse substituents on the aminobutane chain and the azetidine nitrogen, facilitating structure-activity relationship (SAR) studies.

The potential applications as a building block are summarized in the table below:

| Application Area | Rationale | Potential Impact |

| Peptidomimetics | Constrained scaffold to control peptide conformation. | Development of more potent and stable peptide-based drugs. |

| Drug Discovery | Novel 3D scaffold with multiple points for diversification. | Access to new chemical space and novel drug candidates. |

| Combinatorial Chemistry | Modular synthesis allows for library creation. | Rapid exploration of structure-activity relationships. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(1-Aminobutan-2-yl)azetidin-3-ol?

- Methodology : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, describes a procedure where azetidin-3-ol reacts with a brominated intermediate under basic conditions (e.g., NaHCO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours. Purification involves column chromatography (silica gel, MeOH/CH₂Cl₂ gradient) .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 10% MeOH/CH₂Cl₂). Ensure anhydrous conditions to avoid side reactions.

Q. How should azetidin-3-ol derivatives be stored to ensure stability?

- Guidelines : Store at 2–8°C in airtight, light-protected containers (amber glass) under inert gas (N₂ or Ar) to prevent oxidation and hygroscopic degradation. emphasizes avoiding prolonged exposure to moisture, which can hydrolyze the azetidine ring .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : ¹H NMR (300 MHz, D₂O) reveals characteristic signals: δ 4.72–4.63 (m, azetidine C-H), 3.38–3.20 (m, butylamine CH₂). ¹³C NMR confirms the azetidine ring (δ 63–58 ppm) and aliphatic chains (δ 35–26 ppm) .

- Mass Spectrometry : ESI-MS (m/z 253.60 [M+H]⁺) validates molecular weight .

- Data Table :

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| ¹H NMR (D₂O) | δ 4.72–4.63 (m, 1H) | |

| ¹³C NMR (D₂O) | δ 63.27 (azetidine C-OH) | |

| ESI-MS | m/z 253.60 [M+H]⁺ |

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for azetidin-3-ol derivatives?

- Approach :

2D NMR (COSY, HSQC) : Resolve overlapping signals; confirm coupling between azetidine protons and adjacent substituents.

Isotopic Labeling : Use ¹⁵N-labeled amines to trace nitrogen environments in complex derivatives.

X-ray Crystallography : Resolve stereochemical ambiguities. highlights SHELXL for refining structures against high-resolution data .

- Case Study : In , conflicting NOE signals were resolved by comparing experimental data with DFT-calculated conformer populations .

Q. What challenges arise in the crystallographic refinement of azetidin-3-ol derivatives?

- Challenges :

- Twinning : Common in small, flexible heterocycles. Use TWINLAW in SHELXL to model twinned domains .

- Disorder : Flexible butylamine chains may require PART instructions for multi-conformer modeling.

Q. How can structure-activity relationships (SAR) be explored for azetidin-3-ol derivatives in medicinal chemistry?

- Methodology :

Analog Synthesis : Modify the butylamine chain (e.g., substituents at C2) and assess bioactivity (e.g., kinase inhibition). notes azetidin-3-ol derivatives as MEK inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.